molecular formula C15H15ClN2O2 B5547448 1-(3-chlorophenyl)-4-(2-furoyl)piperazine

1-(3-chlorophenyl)-4-(2-furoyl)piperazine

Cat. No. B5547448
M. Wt: 290.74 g/mol
InChI Key: WJKUXKUPAAAEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-(2-furoyl)piperazine is a chemical compound with potential therapeutic applications. It is a member of the piperazine family of compounds, which are known to have various pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-furoyl)piperazine is not fully understood. However, it is believed to act on various molecular targets, including the serotonin and dopamine receptors. It has been reported to inhibit the activity of certain enzymes involved in the inflammatory response and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorophenyl)-4-(2-furoyl)piperazine has various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by reducing pain sensitivity. In addition, the compound has been reported to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-chlorophenyl)-4-(2-furoyl)piperazine in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound in humans.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-(2-furoyl)piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to identify potential molecular targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans, in order to advance it towards clinical trials.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-(2-furoyl)piperazine involves the reaction of 3-chloroaniline with 2-furoyl chloride in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product. This method has been reported to yield high purity and high yield of the compound.

Scientific Research Applications

1-(3-chlorophenyl)-4-(2-furoyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that it has potential as an antidepressant and anxiolytic agent. The compound has been tested in animal models for its efficacy in treating various diseases, including cancer, inflammation, and depression.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-3-1-4-13(11-12)17-6-8-18(9-7-17)15(19)14-5-2-10-20-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKUXKUPAAAEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Chlorophenyl)piperazin-1-yl](furan-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.